![molecular formula C21H19N5O2S B2524900 8-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)quinoline CAS No. 2034445-79-7](/img/structure/B2524900.png)
8-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)quinoline
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Overview
Description
“8-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)quinoline” is a chemical compound. It contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also includes a phenyl group, a pyrrolidinyl group, a sulfonyl group, and a quinoline group.
Synthesis Analysis
The synthesis of similar triazole compounds often involves “Click” chemistry, a term that refers to a collection of reactions that are high yielding, wide in scope, and easy to perform . The Suzuki–Miyaura cross-coupling reaction, which involves the cross-coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide, is also commonly used .Molecular Structure Analysis
The molecular structure of “8-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)quinoline” can be deduced from its name. It contains a 1,2,3-triazole ring attached to a phenyl group at the 4-position . This triazole-phenyl group is attached to a pyrrolidinyl group, which in turn is attached to a sulfonyl group. The sulfonyl group is attached to a quinoline.Scientific Research Applications
Drug Discovery
1,2,3-Triazoles, a core component of the compound, have found broad applications in drug discovery . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .
Organic Synthesis
1,2,3-Triazoles are used in organic synthesis due to their high chemical stability and strong dipole moment .
Polymer Chemistry
1,2,3-Triazoles are used in polymer chemistry. They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Supramolecular Chemistry
1,2,3-Triazoles are used in supramolecular chemistry due to their aromatic character and hydrogen bonding ability .
Bioconjugation
1,2,3-Triazoles are used in bioconjugation. They structurally resemble the amide bond, mimicking an E or a Z amide bond .
Chemical Biology
1,2,3-Triazoles are used in chemical biology. They are part of essential building blocks like amino acids, nucleotides, etc .
Fluorescent Imaging
1,2,3-Triazoles are used in fluorescent imaging .
Materials Science
Mechanism of Action
Target of action
The compound contains a 1,2,3-triazole ring, which is often found in compounds with various biological activities. For example, some 1,2,3-triazole derivatives are known to inhibit the enzyme indoleamine 2,3-dioxygenase (IDO1) . .
Mode of action
The mode of action would depend on the specific targets of the compound. If the compound does indeed target IDO1, it might bind to the active site of the enzyme and inhibit its activity . The presence of a phenyl ring and a pyrrolidine ring could also influence how the compound interacts with its targets.
Biochemical pathways
Again, this would depend on the specific targets of the compound. If the compound targets IDO1, it could affect the kynurenine pathway, which is involved in the metabolism of the amino acid tryptophan .
Result of action
The molecular and cellular effects of the compound would depend on its mode of action and the biochemical pathways it affects. For example, if the compound inhibits IDO1, it could lead to decreased production of kynurenine and its downstream metabolites .
properties
IUPAC Name |
8-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]sulfonylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2S/c27-29(28,20-10-4-8-17-9-5-12-22-21(17)20)25-13-11-18(14-25)26-15-19(23-24-26)16-6-2-1-3-7-16/h1-10,12,15,18H,11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUPBPPAVBHGOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC5=C4N=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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